(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Medicinal Chemistry Cross-Coupling Synthetic Methodology

(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1531915-70-4) is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds, characterized by a chloro substituent at the 8-position and a methanol group at the 2-position. This compound, with a molecular formula of C₈H₇ClN₂O and a molecular weight of 182.61 g/mol, serves as a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B11908314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Cl)CO
InChIInChI=1S/C8H7ClN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-4,12H,5H2
InChIKeyCINAJMWKLTZHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1531915-70-4): Core Identity for Research Procurement


(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1531915-70-4) is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds, characterized by a chloro substituent at the 8-position and a methanol group at the 2-position [1]. This compound, with a molecular formula of C₈H₇ClN₂O and a molecular weight of 182.61 g/mol, serves as a versatile building block in medicinal chemistry and agrochemical research .

Why Generic Substitution of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Fails: The Case for Regioisomeric Specificity


In the imidazo[1,2-a]pyridine series, the position of substitution is a critical determinant of a compound's reactivity and biological profile. The 2-yl-methanol group on the target compound is a key functional handle for derivatization, and its absence in common unsubstituted or differently substituted analogs significantly alters synthetic utility and potential downstream applications . For instance, regioisomers like the 6-yl-methanol variant (CAS 1251924-50-1) are chemically distinct entities with different physical properties and synthetic pathways, rendering them non-interchangeable . Therefore, substitution with a generic or regioisomeric compound is not scientifically valid and will compromise the integrity and reproducibility of any research or development program relying on this specific scaffold.

Quantitative Differentiation Guide for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol vs. Key Comparators


Reactivity Advantage: Methanol Group vs. Unsubstituted Analog (CAS 1195251-29-6)

The target compound features a reactive methanol group at the 2-position, a critical handle for functionalization. This contrasts sharply with the unsubstituted analog, 8-chloroimidazo[1,2-a]pyridine (CAS 1195251-29-6), which lacks this moiety and offers no direct route to common derivatives like the chloromethyl or aminomethyl variants without multi-step synthesis . The 2-yl-methanol group can be readily converted to a chloromethyl derivative or an amine, enabling efficient diversification [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Procurement Efficiency: Commercially Available Downstream Derivatives vs. In-House Synthesis

The (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol scaffold is a direct precursor to several commercially available downstream compounds, streamlining lead optimization. Derivatives such as the methanamine (CAS 1020034-89-2) [1] and trifluoroacetamide (CAS 2006277-79-6) are readily sourced, whereas synthesizing these same products from an unsubstituted or differently substituted core would require additional, often low-yielding, synthetic steps.

Chemical Procurement Drug Discovery Building Blocks

Regioisomeric Purity Advantage: Defined 2-yl-methanol vs. 6-yl-methanol (CAS 1251924-50-1)

The target compound's specific substitution pattern is crucial for SAR studies. The regioisomer, {8-chloroimidazo[1,2-a]pyridin-6-yl}methanol (CAS 1251924-50-1) , shares the same molecular formula and weight but has a different connectivity, leading to different physical properties and biological interactions. Using the incorrect regioisomer would invalidate any biological or synthetic investigation aimed at understanding the 2-substituted series.

Synthetic Chemistry Quality Control SAR Studies

Supporting Evidence: Imidazo[1,2-a]pyridine Scaffold Utility in Pesticide Development

Research on closely related 8-chloroimidazo[1,2-a]pyridine derivatives has demonstrated potent nematicidal and fungicidal activities. For instance, 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives have shown LC50 values against C. elegans as low as 7.64 mg/L, significantly outperforming the commercial nematicide fosthiazate (LC50 = 63.69 mg/L) [1]. This validates the broader class as a source of novel crop protection agents and highlights the potential for the 2-yl-methanol compound to serve as a building block for developing new analogs in this space.

Agrochemicals Nematicide Fungicide

Optimal Research & Industrial Applications for (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol


Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries

The 2-yl-methanol group provides a direct route for the synthesis of diverse analogs, including the corresponding methanamine and trifluoroacetamide derivatives . This compound is ideally suited for creating focused libraries targeting kinases and other ATP-binding proteins, where the imidazo[1,2-a]pyridine core is a known privileged scaffold. Its use accelerates SAR exploration by providing a direct handle for rapid diversification.

Agrochemical Research: Precursor for Novel Nematicidal and Fungicidal Agents

Recent studies have confirmed that 8-chloroimidazo[1,2-a]pyridine derivatives exhibit potent activity against plant-parasitic nematodes and fungal pathogens, with some outperforming commercial controls [1]. (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a key starting material for synthesizing and evaluating a new generation of such derivatives, offering a path to novel crop protection solutions.

Chemical Biology: Probe Development for Enzyme Mechanism Studies

The 8-chloro substituent and the 2-methanol group together present opportunities for both orthogonal reactivity and potential for bioisosteric replacement. The compound can be used to create small-molecule probes to investigate biological pathways, particularly those involving kinases, as suggested by the inhibitory activity observed in closely related analogs .

Synthetic Methodology: Substrate for Evaluating Cross-Coupling and Functionalization Reactions

The reactivity of 8-chloroimidazo[1,2-a]pyridine cores in cross-coupling reactions is well-documented, with studies highlighting the challenges and strategies for functionalizing the 8-position [2]. The target compound, with its distinct methanol group, serves as a valuable substrate for developing and optimizing new synthetic methods, including microwave-assisted and one-pot multi-step reactions.

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